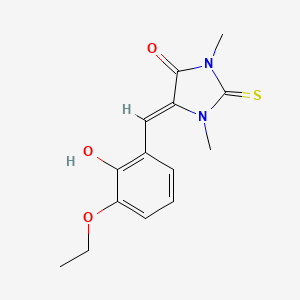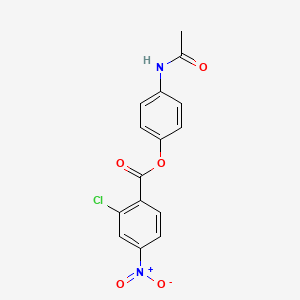![molecular formula C18H15ClO3 B5848730 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5848730.png)
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one, also known as CBO-Et, is a synthetic compound that belongs to the family of coumarin derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation. In addition, 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been demonstrated to have potent anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has also been shown to have anticancer effects, including the inhibition of cancer cell proliferation and induction of apoptosis. In addition, 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields with excellent purity. It has also been shown to have potent biological activity, making it a useful tool for investigating various biological pathways and disease processes. However, 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one also has some limitations for lab experiments. It has not been extensively studied in vivo, and its safety and toxicity profile have not been fully established. In addition, the mechanism of action of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for the study of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one. First, further studies are needed to elucidate the mechanism of action of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one and its effects on various signaling pathways in the body. Second, studies are needed to investigate the safety and toxicity profile of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one in vivo. Third, further studies are needed to investigate the potential applications of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one in the treatment of various diseases, including inflammatory, oxidative stress-related, neurodegenerative, and cardiovascular diseases. Fourth, the development of novel 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one derivatives with improved biological activity and pharmacokinetic properties may be a promising future direction. Finally, the development of new synthetic methods for the preparation of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one and its derivatives may also be of interest.
Conclusion
In conclusion, 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is a synthetic compound with potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as an anti-inflammatory, antioxidant, and anticancer agent, as well as in the treatment of neurodegenerative and cardiovascular diseases. 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has several advantages for lab experiments, including its ease of synthesis and potent biological activity. However, its safety and toxicity profile have not been fully established, and its mechanism of action is not fully understood. Further studies are needed to investigate the potential applications of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one and its derivatives in various disease states.
合成法
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with sodium ethoxide, followed by the condensation of the resulting intermediate with ethyl acetoacetate. The final product is obtained through the cyclization of the resulting intermediate with acetic anhydride and sulfuric acid. The synthesis method is well-established, and the compound can be obtained in high yields with excellent purity.
科学的研究の応用
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory, antioxidant, and anticancer agent. In addition, it has been investigated for its effects on the central nervous system, including its potential use as a neuroprotective agent and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has also been studied for its potential use in the treatment of cardiovascular diseases and as an antibacterial agent.
特性
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-2-12-9-18(20)22-17-10-14(7-8-15(12)17)21-11-13-5-3-4-6-16(13)19/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSMZMOBXNJFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)acetohydrazide](/img/structure/B5848648.png)

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5848667.png)

![9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one](/img/structure/B5848692.png)


![2,6-difluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5848700.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5848703.png)



![3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848745.png)
![methyl 4-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5848752.png)